molecular formula C23H17N B142697 2,3,4-Triphenylpyridine CAS No. 130318-01-3

2,3,4-Triphenylpyridine

Cat. No. B142697
M. Wt: 307.4 g/mol
InChI Key: SGPZQRDTKWINJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Triphenylpyridine is a chemical compound with the molecular formula C23H17N . It is a type of pyridine, which is a class of compounds that are widely used in the chemical industry and are present in many biologically active natural products .


Synthesis Analysis

The synthesis of 2,3,4-Triphenylpyridine has been achieved through various methods. One approach involves an oxidative cyclization reaction using Sr-doped LaCoO3 perovskite as a recyclable heterogeneous catalyst . The transformation proceeds via the oxidative functionalization of the sp3 C–H bond in phenylacetic acid . Another method involves a one-pot synthesis by cyclocondensation between aryl aldehyde, acetophenone derivative, and ammonium acetate using Al/Ag3PO4 as a bimetallic catalyst .


Molecular Structure Analysis

The molecular structure of 2,3,4-Triphenylpyridine consists of a pyridine ring substituted with three phenyl groups . The average molecular weight is 307.388 Da .


Chemical Reactions Analysis

The synthesis of 2,3,4-Triphenylpyridine involves several chemical reactions. In one method, an oxidative cyclization reaction occurs between ketoximes and phenylacetic acids . In another method, a cyclocondensation reaction occurs between aryl aldehyde, acetophenone derivative, and ammonium acetate .

Scientific Research Applications

Synthesis and Material Properties

2,3,4-Triphenylpyridine-containing compounds are pivotal in the synthesis of various materials, demonstrating versatility in applications. For instance, the compound has been utilized in the synthesis of aromatic polyimides, displaying excellent solubility, mechanical properties, and remarkable thermal stability, with high glass-transition temperatures and char yields, making it suitable for high-performance applications (Gu et al., 2015). Similarly, its incorporation in polymers like polyfluorenes modifies optical properties and enhances ion-responsive characteristics, making these materials promising for applications like fluorescent chemosensors and polymeric light-emitting diodes (PLEDs) (Yang et al., 2013).

Photophysical Applications

The molecule's utility extends to photophysical domains. It forms part of novel fluorescent materials exhibiting systematic photoluminescence properties, crucial for applications in fields like imaging and sensing (Liu et al., 2016). In a similar vein, star-shaped π-conjugated oligomers containing triphenylpyridine exhibit high solubility, thermal stability, and emit light in specific spectral regions, indicating their potential in optoelectronic devices (Jana & Ghorai, 2012).

Chemical Synthesis and Catalysis

2,3,4-Triphenylpyridine also plays a role in chemical synthesis and catalysis. For instance, it's involved in the formation of cyclometalated complexes, illustrating its reactivity and potential utility in catalytic processes or material synthesis (Broeckx et al., 2011). Moreover, it's used in oxidative cyclization reactions, serving as a key component in synthesizing complex organic structures, showcasing its versatility in organic chemistry (Le et al., 2019).

Photoluminescence and OLED Applications

The incorporation of 2,3,4-Triphenylpyridine in organic light-emitting devices (OLEDs) as electron-transporting layers has been explored, with derivatives showing efficient deep-blue emissions, high electron mobilities, and favorable thermal properties. These materials are pivotal in enhancing the performance of OLEDs, indicating their significant role in advancing display technology (Li et al., 2011).

Analytical Applications

Moreover, 2,3,4-Triphenylpyridine derivatives have been applied in enhancing mass spectrometric analysis of peptides, addressing challenges related to ionization efficiency and sensitivity. These applications underline the compound's role in improving analytical methodologies, particularly in proteomics and metabolomics (Waliczek et al., 2016).

Safety And Hazards

2,4,6-Triphenylpyridine is classified as Acute toxicity, Oral (Category 3), Skin irritation (Category 2), Serious eye damage (Category 1), Specific target organ toxicity - single exposure (Category 3), Respiratory system, and Chronic aquatic toxicity (Category 4) . It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause long-lasting harmful effects to aquatic life .

Future Directions

The development of new synthetic protocols for the synthesis of 2,3,4-Triphenylpyridine is a hot topic in the field of chemistry . The combination of ketoximes with easily available phenylacetic acids is novel and presents a promising direction for future research .

properties

IUPAC Name

2,3,4-triphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-17-24-23(20-14-8-3-9-15-20)22(21)19-12-6-2-7-13-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPZQRDTKWINJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10534684
Record name 2,3,4-Triphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Triphenylpyridine

CAS RN

130318-01-3
Record name 2,3,4-Triphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Triphenylpyridine
Reactant of Route 2
Reactant of Route 2
2,3,4-Triphenylpyridine
Reactant of Route 3
Reactant of Route 3
2,3,4-Triphenylpyridine
Reactant of Route 4
Reactant of Route 4
2,3,4-Triphenylpyridine
Reactant of Route 5
Reactant of Route 5
2,3,4-Triphenylpyridine
Reactant of Route 6
2,3,4-Triphenylpyridine

Citations

For This Compound
12
Citations
Y Ding, R Ma, XQ Xiao, L Wang… - The Journal of Organic …, 2021 - ACS Publications
A one-pot, four-component annulation of 2,3,4,6-tetraarylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium acetate is described. The reaction …
Number of citations: 11 pubs.acs.org
LM Daykin, JS Siddle, AL Ankers, AS Batsanov… - Tetrahedron, 2010 - Elsevier
A one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine is described via a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism in 26–28% yields. By …
Number of citations: 32 www.sciencedirect.com
AI Reza, K Iwai, N Nishiwaki - The Chemical Record, 2022 - Wiley Online Library
Multiply aryl/alkyl‐substituted pyridines are some of the untapped synthetic targets because of the challenge in regioselectively introducing less polar aryl/alkyl groups at the desired …
Number of citations: 3 onlinelibrary.wiley.com
T Kobayashi, H Kawate, H Kakiuchi… - Bulletin of the Chemical …, 1990 - journal.csj.jp
The N-phosphinyl-1-azaallyl anions, which were derived from the corresponding imine or enamine, reacted with α,β-unsaturated carbonyl compounds to afford phenyl-substituted …
Number of citations: 26 www.journal.csj.jp
PC Too, T Noji, YJ Lim, X Li, S Chiba - Synlett, 2011 - thieme-connect.com
A method for the synthesis of highly substituted pyridines from α, β-unsaturated oximes and internal alkynes has been developed using [Cp* RhCl 2] 2-CsOPiv as the catalyst system. …
Number of citations: 83 www.thieme-connect.com
S Pal, S Das, S Chakraborty, S Khanra… - The Journal of Organic …, 2023 - ACS Publications
Herein, we report a Zn(II)-catalyzed solvent-free sustainable synthesis of tri- and tetra-substituted pyridines using alcohols as the primary feedstock and NH 4 OAc as the nitrogen source…
Number of citations: 6 pubs.acs.org
L Zheng, J Ju, Y Bin, R Hua - The Journal of Organic Chemistry, 2012 - ACS Publications
An efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines by three-component reaction of aryl ketones, hydroxylamine, and alkynes is developed. The reaction …
Number of citations: 177 pubs.acs.org
M Komatsu, S Takamatsu, M Uesaka… - The Journal of …, 1984 - ACS Publications
A new method for the synthesis of 3, 5-disubstituted pyridines is described. Reactions of the N-substituted methanimines 1 with the^-substituted enamines 2 give 1-aza-l, 3-butadienes …
Number of citations: 41 pubs.acs.org
T Kobayashi, H Kawate, H Kakiuchi, H Kato - jlc.jst.go.jp
The N-phosphinyl-1-azaallyl anions, which were derived from the corresponding imine or enamine, reacted with «.^-unsaturated carbonyl compounds to afford phenyl-substituted …
Number of citations: 0 jlc.jst.go.jp
H Huang, J Cai, L Tang, Z Wang, F Li… - The Journal of Organic …, 2016 - ACS Publications
Transition-metal-catalyzed synthesis of N-heterocycles from oximes has been previously well established. In this paper, for the first time a metal-free protocol with the combinational …
Number of citations: 82 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.